
Desacetyl-7-desmethyl Agomelatine Hydrobromide
Vue d'ensemble
Description
Desacetyl-7-desmethyl Agomelatine Hydrobromide is a biochemical used for proteomics research . It is an analogue of Agomelatine .
Chemical Reactions Analysis
Desacetyl-7-desmethyl Agomelatine Hydrobromide is a compound with the molecular formula C12H14BrNO . It is a potent agonist at melatonin MT1 and MT2 receptors and a neutral antagonist at 5-HT2C receptors .Physical And Chemical Properties Analysis
Desacetyl-7-desmethyl Agomelatine Hydrobromide has a molecular weight of 268.15 g/mol . It has a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 267.02588 g/mol . Its topological polar surface area is 46.2 Ų .Applications De Recherche Scientifique
Melatonergic Modulation in Depression and Other Disorders
Desacetyl-7-desmethyl Agomelatine Hydrobromide is recognized for its melatonergic modulation. It primarily acts as an MT1/MT2 agonist and 5-HT2C antagonist. This dual action contributes to its effectiveness in treating major depressive disorder, potentially offering a unique approach to managing depression and other therapeutic targets. The drug's interaction with melatonin receptors helps synchronize circadian rhythms, which are often disrupted in depression. There's also evidence suggesting its potential use in treating Seasonal Affective Disorder (SAD), Alzheimer’s, ADHD, and various anxiety disorders, indicating a broader spectrum of application beyond just depression (Fornaro et al., 2010).
Neurodegenerative Diseases and Memory Disorders
Research has highlighted the potential of Desacetyl-7-desmethyl Agomelatine Hydrobromide in the treatment of memory disorders associated with neurodegenerative diseases. The drug's pro-chronobiological activity, through its agonistic effect on melatonin receptors and antagonism of 5-hydroxytryptamine 2C receptors, contributes to reconstructing sleep-wake rhythms and normalizing circadian disturbances. This effect, combined with the enhancement of dopamine and noradrenaline release in the prefrontal cortex, positions the drug as a unique pharmacological agent potentially beneficial in treating psychiatric and circadian-rhythm sleep disorders, memory impairment, and cognitive impairment found in neurodegenerative and psychiatric diseases (Su et al., 2022).
Antidepressant Efficacy and Tolerability
Desacetyl-7-desmethyl Agomelatine Hydrobromide's antidepressant efficacy has been assessed through various studies, demonstrating modest but statistically significant benefits over placebos in certain trials. Its tolerability profile is generally favorable compared to other antidepressants, highlighting its potential as an alternative treatment for patients who do not respond to or cannot tolerate other drugs. The unique pharmacology of Desacetyl-7-desmethyl Agomelatine Hydrobromide, particularly its melatonergic agonist properties, might offer a promising and well-tolerated medication option for major depressive disorder, though more extensive trials are needed for a comprehensive understanding of its efficacy and safety (Howland, 2011).
Orientations Futures
Propriétés
IUPAC Name |
8-(2-aminoethyl)naphthalen-2-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.BrH/c13-7-6-10-3-1-2-9-4-5-11(14)8-12(9)10;/h1-5,8,14H,6-7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKMSWFEISQKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desacetyl-7-desmethyl Agomelatine Hydrobromide | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

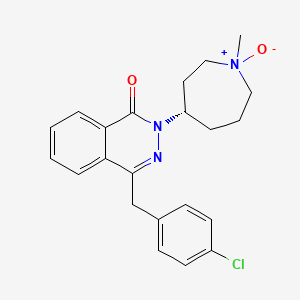

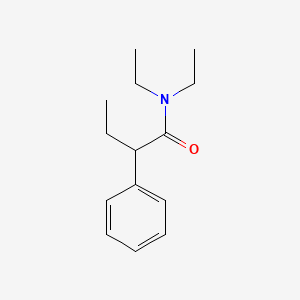
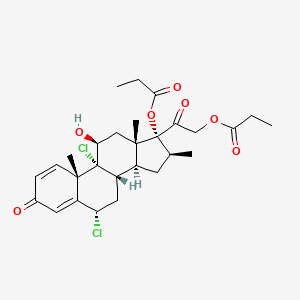
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)
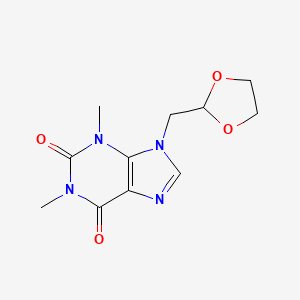
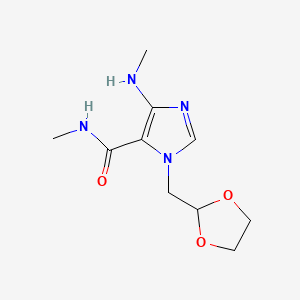
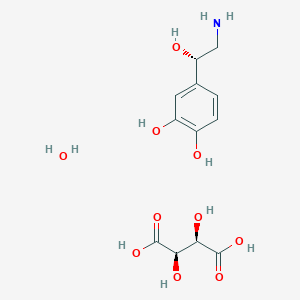
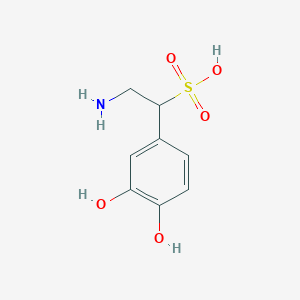
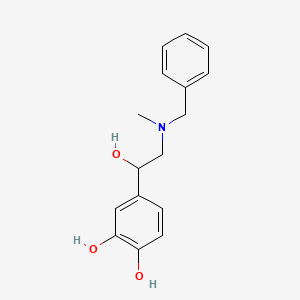
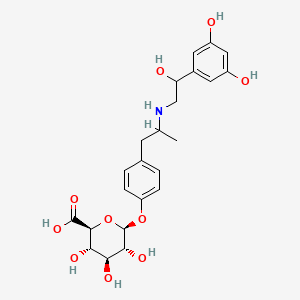
![8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602107.png)